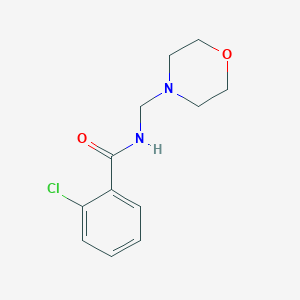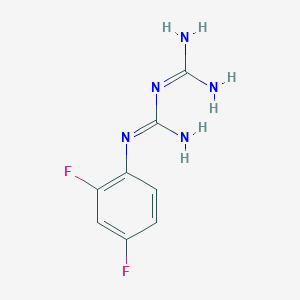
1-(3-Chloro-4-fluorophenyl)biguanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-fluorophenyl)biguanide, also known as PHMB, is a biocide that has been widely used in various fields such as healthcare, water treatment, and textiles. PHMB is a cationic polymer that has been shown to have a broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)biguanide is not fully understood. However, it is believed that 1-(3-Chloro-4-fluorophenyl)biguanide interacts with the bacterial cell membrane, causing disruption of the membrane structure and ultimately leading to cell death. 1-(3-Chloro-4-fluorophenyl)biguanide has also been shown to have an effect on the bacterial DNA, causing inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
1-(3-Chloro-4-fluorophenyl)biguanide has been shown to have both biochemical and physiological effects. Biochemically, 1-(3-Chloro-4-fluorophenyl)biguanide has been shown to inhibit bacterial growth by disrupting the cell membrane and DNA. Physiologically, 1-(3-Chloro-4-fluorophenyl)biguanide has been shown to have an effect on various cellular processes, including cell adhesion, proliferation, and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Chloro-4-fluorophenyl)biguanide has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, low toxicity, and stability. However, 1-(3-Chloro-4-fluorophenyl)biguanide also has some limitations, including its potential for resistance development, variability in activity depending on the bacterial strain, and potential for cytotoxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 1-(3-Chloro-4-fluorophenyl)biguanide. One direction is the development of new synthesis methods that can improve the yield and purity of 1-(3-Chloro-4-fluorophenyl)biguanide. Another direction is the investigation of the mechanism of action of 1-(3-Chloro-4-fluorophenyl)biguanide, which can provide insights into the development of new biocides. Additionally, the application of 1-(3-Chloro-4-fluorophenyl)biguanide in new fields, such as agriculture and food industry, can be explored. Finally, the development of new formulations of 1-(3-Chloro-4-fluorophenyl)biguanide that can improve its efficacy and reduce its potential for cytotoxicity can be another future direction.
In conclusion, 1-(3-Chloro-4-fluorophenyl)biguanide is a biocide that has been widely used in various fields due to its broad-spectrum antimicrobial activity and low toxicity. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(3-Chloro-4-fluorophenyl)biguanide have been discussed in this paper. Further research on 1-(3-Chloro-4-fluorophenyl)biguanide can provide valuable insights into the development of new biocides and the improvement of existing ones.
Synthesemethoden
1-(3-Chloro-4-fluorophenyl)biguanide can be synthesized using various methods, including the reaction of chlorhexidine with sodium cyanide, the reaction of cyanoguanidine with 3-chloro-4-fluoroaniline, and the reaction of 3-chloro-4-fluoroaniline with biguanide. Among these methods, the reaction of 3-chloro-4-fluoroaniline with biguanide is the most commonly used method for the synthesis of 1-(3-Chloro-4-fluorophenyl)biguanide.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-fluorophenyl)biguanide has been widely used in various scientific research applications, including wound healing, tissue engineering, and drug delivery. In wound healing, 1-(3-Chloro-4-fluorophenyl)biguanide has been shown to have a positive effect on the healing process by reducing bacterial colonization and promoting tissue regeneration. In tissue engineering, 1-(3-Chloro-4-fluorophenyl)biguanide has been used as a scaffold material to promote cell adhesion and proliferation. In drug delivery, 1-(3-Chloro-4-fluorophenyl)biguanide has been used as a carrier for various drugs, including antibiotics and anticancer drugs.
Eigenschaften
Produktname |
1-(3-Chloro-4-fluorophenyl)biguanide |
|---|---|
Molekularformel |
C8H9ClFN5 |
Molekulargewicht |
229.64 g/mol |
IUPAC-Name |
2-(3-chloro-4-fluorophenyl)-1-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C8H9ClFN5/c9-5-3-4(1-2-6(5)10)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) |
InChI-Schlüssel |
WEVBBIBQCXPDKL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)F |
Kanonische SMILES |
C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl}-N-(4-pyridinyl)acetamide](/img/structure/B226574.png)
![4-[hydroxy(diphenyl)methyl]-N-(2-phenylethyl)-1-piperidinecarbothioamide](/img/structure/B226575.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B226577.png)







![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B226661.png)
